4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol
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Overview
Description
4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol is an organic compound that features a nitrophenol group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol typically involves the nucleophilic substitution of a nitrophenol derivative with a methylpiperazine. One common method includes the reaction of 4-nitrophenol with 4-methylpiperazine in the presence of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature for several hours, followed by the addition of water to precipitate the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of safer solvents and reagents is considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The methyl group on the piperazine ring can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 4-[(4-Methylpiperazin-1-yl)methyl]-2-aminophenol.
Substitution: Various ethers or esters depending on the substituent.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain tyrosine kinases by binding to their active sites, thereby blocking downstream signaling pathways that promote cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: Similar structure but with an aldehyde group instead of a nitrophenol group.
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid: Contains a carboxylic acid group instead of a nitrophenol group.
Uniqueness
4-[(4-Methylpiperazin-1-yl)methyl]-2-nitrophenol is unique due to the presence of both a nitrophenol group and a methylpiperazine moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-[(4-methylpiperazin-1-yl)methyl]-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)9-10-2-3-12(16)11(8-10)15(17)18/h2-3,8,16H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITWBEOHGAFFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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